2,3-Difluoro-5-methylbenzoic acid

Descripción general

Descripción

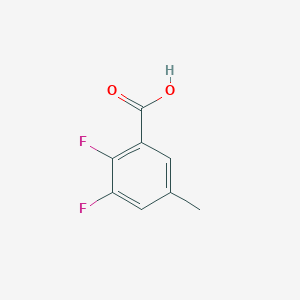

2,3-Difluoro-5-methylbenzoic acid is an organic compound with the molecular formula C8H6F2O2. It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions, and a methyl group is attached at the 5 position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-methylbenzoic acid can be achieved through several methods. One common approach involves the fluorination of 5-methylbenzoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions and yields the desired difluorinated product .

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 5-methylbenzoic acid is coupled with a difluorobenzene derivative in the presence of a palladium catalyst. This method is advantageous due to its high selectivity and mild reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the fluorinating agents safely. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through crystallization or distillation to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Difluoro-5-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Sodium methoxide in methanol, reflux conditions.

Reduction: Lithium aluminum hydride in dry ether, room temperature.

Oxidation: Potassium permanganate in aqueous solution, heated to reflux.

Major Products Formed

Substitution: Formation of substituted benzoic acids with various functional groups.

Reduction: Formation of 2,3-difluoro-5-methylbenzyl alcohol.

Oxidation: Formation of 2,3-difluoro-5-carboxybenzoic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Synthesis of Pharmaceuticals

2,3-Difluoro-5-methylbenzoic acid serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its fluorine substituents enhance the biological activity and metabolic stability of the resulting compounds. For instance, it is utilized in the synthesis of kinase inhibitors and other therapeutic agents targeting chronic pain and cancer .

2. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential for developing new antibacterial agents. The compound's structure allows for modifications that can enhance its efficacy against resistant strains .

Material Science Applications

1. Polymer Chemistry

The compound is also explored in polymer chemistry for creating fluorinated polymers with enhanced thermal and chemical resistance. These materials find applications in coatings, adhesives, and other industrial products where durability is essential .

2. Organic Electronics

In the field of organic electronics, this compound is investigated for its role in developing organic semiconductors. Its unique electronic properties can be harnessed to improve the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Synthetic Intermediate

This compound acts as an intermediate in various synthetic pathways. It facilitates reactions such as amidation and nucleophilic aromatic substitutions, which are critical in constructing complex molecular architectures. This versatility makes it a valuable reagent in both academic research and industrial applications .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,3-Difluoro-5-methylbenzoic acid in various applications depends on its chemical structure. The presence of fluorine atoms enhances the compound’s stability and reactivity. In pharmaceuticals, the fluorine atoms can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering the electronic distribution and increasing binding affinity .

Comparación Con Compuestos Similares

Similar Compounds

2,3-Difluorobenzoic acid: Similar structure but lacks the methyl group at the 5 position.

2,4-Difluoro-5-methylbenzoic acid: Similar structure but with fluorine atoms at the 2 and 4 positions.

3,5-Difluoro-4-methylbenzoic acid: Similar structure but with fluorine atoms at the 3 and 5 positions.

Uniqueness

2,3-Difluoro-5-methylbenzoic acid is unique due to the specific positioning of the fluorine atoms and the methyl group, which can significantly influence its chemical reactivity and physical properties. This unique structure makes it a valuable compound in the synthesis of specialized chemicals and pharmaceuticals .

Actividad Biológica

2,3-Difluoro-5-methylbenzoic acid (DFMBA) is an aromatic carboxylic acid characterized by the presence of two fluorine atoms and a methyl group attached to a benzoic acid structure. Its molecular formula is C₈H₆F₂O₂, with a molecular weight of approximately 172.13 g/mol. The unique substitution pattern of this compound influences its chemical properties and biological activities, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

Chemical Structure

The structure of DFMBA includes:

- Fluorine Atoms : Located at the 2 and 3 positions on the benzene ring.

- Methyl Group : Positioned at the 5 position.

Synthesis Methods

DFMBA can be synthesized through various methods, including:

- Electrophilic Aromatic Substitution : This method allows for the selective introduction of fluorine and methyl groups while maintaining the integrity of the aromatic system.

- Reactions with Fluorinating Agents : Such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, which facilitate the introduction of fluorine atoms at specific positions on the aromatic ring.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₈H₆F₂O₂ | Two fluorine atoms at positions 2 and 3 |

| 2,4-Difluoro-5-methylbenzoic Acid | C₈H₆F₂O₂ | Fluorine at positions 2 and 4 |

| 3-Fluoro-4-methylbenzoic Acid | C₈H₇FO₂ | Single fluorine at position 3 |

| 5-Methylbenzoic Acid | C₇H₈O₂ | No fluorine substituents |

The biological activity of DFMBA is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine enhances the compound's binding affinity and selectivity due to the electronegative nature of fluorine, which can influence metabolic pathways and cellular processes.

Enzyme Inhibition Studies

Research has indicated that DFMBA may exhibit inhibitory effects on various enzymes:

- Cyclooxygenase (COX) : Preliminary studies suggest that DFMBA can inhibit COX enzymes, which are critical in inflammatory processes.

- Lipoxygenase : The compound also shows potential as an inhibitor of lipoxygenase pathways, further supporting its role in anti-inflammatory applications.

Interaction with Biological Macromolecules

DFMBA has been studied for its reactivity with proteins and nucleic acids:

- Protein Binding : Initial studies suggest that DFMBA may interact with active sites on enzymes, potentially altering their function.

- Nucleic Acid Affinity : There is emerging evidence that suggests DFMBA may bind to nucleic acids, influencing gene expression or replication processes.

Case Studies

- Anti-Cancer Activity : In vitro studies have shown that DFMBA exhibits cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tubulin polymerization suggests a mechanism similar to that of established anti-cancer agents like paclitaxel.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, where DFMBA may mitigate oxidative stress in neuronal cells. This suggests applications in neurodegenerative diseases.

Propiedades

IUPAC Name |

2,3-difluoro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDCKKOTZDVVOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661259 | |

| Record name | 2,3-Difluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003709-96-3 | |

| Record name | 2,3-Difluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.